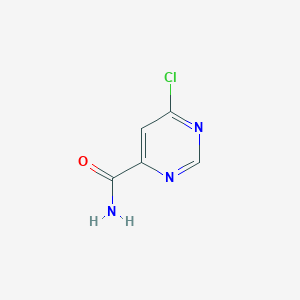

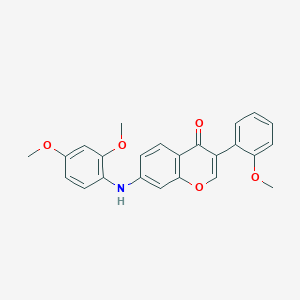

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide, commonly referred to as N-Acetyl-4-chloro-2-methylphenoxypropionamide, is a synthetic compound that is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Properties

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide has been explored for its potential in the synthesis of compounds with antimicrobial properties. A study by Baranovskyi et al. (2018) described the synthesis of 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides through copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts. Following cyclisation of thiocyanatoamides, 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones were synthesized and exhibited antibacterial and antomycotic activity, indicating the potential use of this compound derivatives in developing antimicrobial agents (Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, B. Grishchuk, 2018).

Herbicide Synthesis

Research on phenoxy-carboxylic herbicides, which are crucial for weed control in agriculture, has also involved intermediates related to this compound. A study focused on the synthesis of R-(+)-2-(4-hydroxyphenoxy)-propionic acid, an intermediate in phenoxy-carboxylic herbicides, starting from 4-acetylphenol, indicates the relevance of such compounds in agricultural chemical development. This process involves alkylation, hydrolysis, and oxidation, highlighting the compound's utility in synthesizing agriculturally important chemicals (Shen Yong-cun, 2006).

Advanced Material Development

This compound and related compounds have been involved in the synthesis of advanced materials, such as in the preparation of 4-Choloro-2-hydroxyacetophenone. This compound is synthesized through a process that includes acetylation, methylation, and Fries rearrangement, leading to applications in material science and pharmaceuticals. Such studies showcase the compound's role in developing new materials with potential applications in various industries (Teng Da-wei, 2011).

Antimicrobial Agent Development

Further research into the synthesis of formazans from Mannich base derivatives as antimicrobial agents includes the utilization of structures related to this compound. These studies involve complex synthetic pathways leading to compounds with moderate antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).

properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-11-10-15(19)6-9-17(11)23-13(3)18(22)20-16-7-4-14(5-8-16)12(2)21/h4-10,13H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIHQEHBPKZJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847107.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2847115.png)

![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)